(5E)-5-{[2-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one
Description
The compound (5E)-5-{[2-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one belongs to the thiazol-4-one family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. This class of compounds is notable for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
Molecular Formula |
C14H15NO2S2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-[[2-(2-methylpropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15NO2S2/c1-9(2)8-17-11-6-4-3-5-10(11)7-12-13(16)15-14(18)19-12/h3-7,9H,8H2,1-2H3,(H,15,16,18) |
InChI Key |
ARDDFMTZKQMGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[2-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one typically involves the condensation of 2-(2-methylpropoxy)benzaldehyde with 2-aminothiazole-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[2-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylmethylidene moiety can be reduced to form the corresponding phenylmethyl compound.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylmethyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(5E)-5-{[2-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[2-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The thiazol-4-one core is common among analogs, but substituents on the benzylidene group and the thiazole ring critically influence physicochemical and biological properties. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Thiazol-4-one Analogs
Notes:
- Electron-donating vs. withdrawing groups: The 2-methylpropoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., NO₂ in , CF₃ in ), which alter electronic density on the benzylidene moiety and influence binding to biological targets.
- Steric effects : The branched 2-methylpropoxy chain may hinder interactions with flat binding pockets compared to linear alkoxy groups (e.g., allyloxy in ).
Anticancer Potential
- S764582 () demonstrated robust binding to the MXD3 transcription factor, a regulator of cancer cell proliferation, and is under preclinical investigation .
- Nitro- and iodo-substituted analogs () lack explicit activity data but share structural motifs with known antifungal and antiviral agents .
Enzymatic Inhibition
Plant Growth Modulation
- Analogs such as methyl 4-[[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methylamino] benzoate () showed 17.7% inhibition in pollen tube growth assays, indicating herbicidal or antifungal utility .
Physicochemical Properties
- Lipophilicity : The 2-methylpropoxy group likely increases logP compared to smaller alkoxy substituents (e.g., methoxy in ), enhancing blood-brain barrier penetration.
- Thermal stability : Analogs with bulky substituents (e.g., >300°C melting point for compound 3b10 in ) suggest the target compound may exhibit high thermal stability .
Biological Activity
The compound (5E)-5-{[2-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one is a thiazole derivative noted for its diverse biological activities. Thiazole compounds are recognized in medicinal chemistry for their roles in various therapeutic areas, including antimicrobial, antifungal, anti-inflammatory, and anticancer applications. The unique structural features of this compound suggest potential pharmacological effects that merit detailed exploration.
Structural Characteristics
This compound features a thiazole ring, a phenyl group with a 2-methylpropoxy substituent, and a double bond linking these components. The presence of the sulfanyl group enhances its reactivity and biological interactions.
Biological Activity Overview
Thiazole derivatives like this one have been extensively studied for their biological properties. The following sections summarize key findings regarding its biological activity.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. In studies involving similar compounds:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.21 µM against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
- Compounds exhibiting structural similarities to our target compound have shown significant inhibition against various microorganisms, including fungi of the genus Candida and Gram-positive bacteria like Micrococcus luteus .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
| 3f | Varies | Candida spp. |
Anticancer Activity
Preliminary structure-activity relationship studies suggest that thiazole derivatives can inhibit cell proliferation in cancer cell lines. For instance:
- Similar compounds have demonstrated the ability to modulate cytokine production, indicating potential anti-inflammatory effects that could be leveraged in cancer therapy .
- In vitro studies have shown promising cytotoxicity against various cancer cell lines, although specific data on this compound remains limited.
Understanding the mechanism of action is crucial for elucidating how (5E)-5-{[2-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one exerts its effects:
- Molecular docking studies indicate strong binding interactions with key residues in bacterial enzymes such as DNA gyrase, which is critical for bacterial DNA replication .
- The compound's interactions involve hydrogen bonds and pi-stacking interactions that stabilize its binding within the active site of these enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
